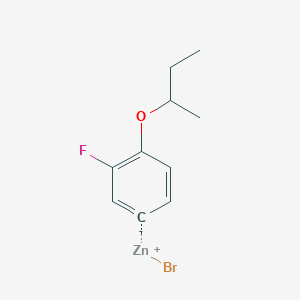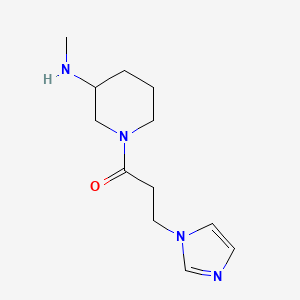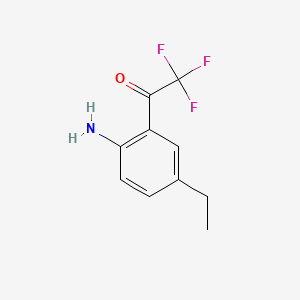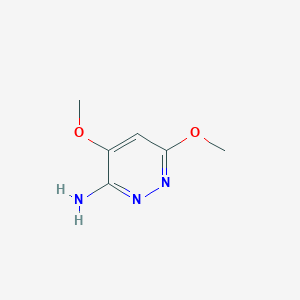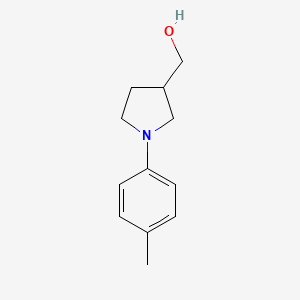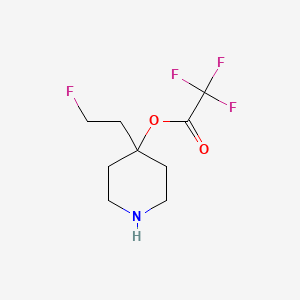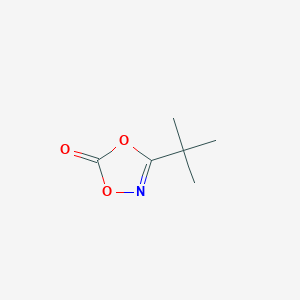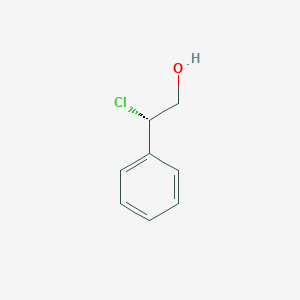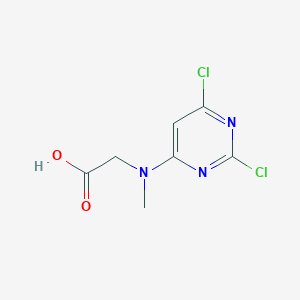
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a glycine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the glycine moiety. One common method involves the reaction of 2,6-dichloropyrimidine with methylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Amines or other reduced forms of the compound.
科学的研究の応用
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors or enzymes.
Agriculture: The compound is explored for its potential use in agrochemicals, including herbicides and pesticides.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrimidine ring play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The glycine moiety may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,6-dichloropyrimidine: A precursor in the synthesis of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine.
N-methylglycine: Another building block used in the synthesis.
Pyrimidine Derivatives: Compounds such as 2,4,6-trichloropyrimidine and 4-amino-2,6-dichloropyrimidine share structural similarities.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and the glycine moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in multiple research fields.
特性
分子式 |
C7H7Cl2N3O2 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC名 |
2-[(2,6-dichloropyrimidin-4-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-12(3-6(13)14)5-2-4(8)10-7(9)11-5/h2H,3H2,1H3,(H,13,14) |
InChIキー |
WADACDNNWJRYHG-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C1=CC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


